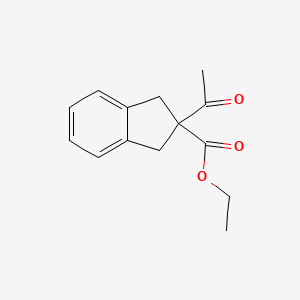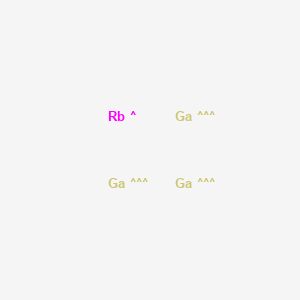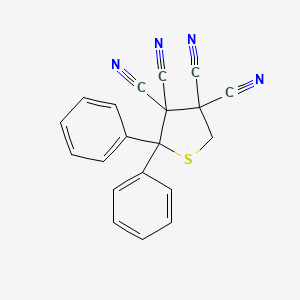
2,2-Diphenylthiolane-3,3,4,4-tetracarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Diphenylthiolane-3,3,4,4-tetracarbonitrile is a chemical compound known for its unique structure and properties It contains a thiolane ring with two phenyl groups and four nitrile groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenylthiolane-3,3,4,4-tetracarbonitrile typically involves the reaction of diphenylacetylene with sulfur and a nitrile source under specific conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, which facilitates the formation of the thiolane ring and the incorporation of the nitrile groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Diphenylthiolane-3,3,4,4-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to amines under suitable conditions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Diphenylthiolane-3,3,4,4-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: Its derivatives may have potential as bioactive compounds, although specific biological applications are still under investigation.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with unique properties, such as polymers or advanced composites.
Wirkmechanismus
The mechanism of action of 2,2-Diphenylthiolane-3,3,4,4-tetracarbonitrile depends on the specific reaction or application. In general, the thiolane ring and nitrile groups can interact with various molecular targets, facilitating reactions such as nucleophilic addition or coordination to metal centers. These interactions can lead to the formation of new chemical bonds and the generation of desired products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Diphenyl-1,3-dithiolane: Similar structure but with sulfur atoms in the ring.
2,2-Diphenyl-1,3-oxathiolane: Contains an oxygen atom in the ring.
2,2-Diphenyl-1,3-thiazolidine: Contains a nitrogen atom in the ring.
Uniqueness
2,2-Diphenylthiolane-3,3,4,4-tetracarbonitrile is unique due to the presence of four nitrile groups, which provide multiple sites for chemical modification and functionalization. This makes it a versatile compound for various synthetic applications and distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
79999-69-2 |
|---|---|
Molekularformel |
C20H12N4S |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
2,2-diphenylthiolane-3,3,4,4-tetracarbonitrile |
InChI |
InChI=1S/C20H12N4S/c21-11-18(12-22)15-25-20(19(18,13-23)14-24,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10H,15H2 |
InChI-Schlüssel |
WLLMIPQHXMLJEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C(S1)(C2=CC=CC=C2)C3=CC=CC=C3)(C#N)C#N)(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



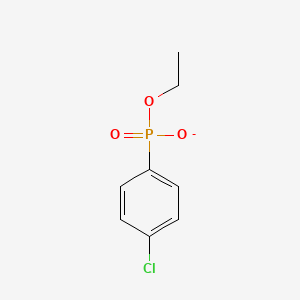
![[(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate](/img/structure/B14414831.png)


![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole](/img/structure/B14414843.png)

![2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole](/img/structure/B14414855.png)
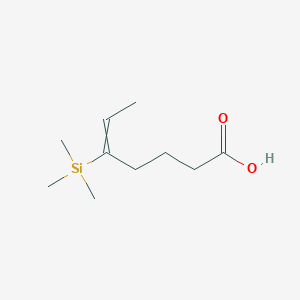

![3-[2-(2,2-Dimethoxyethyl)-5-phenyl-1H-imidazol-4-yl]pyridine](/img/structure/B14414872.png)
![4-[(E)-(Thiophen-2-yl)diazenyl]aniline](/img/structure/B14414889.png)
